molecular formula C14H10N2OS B2520362 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole CAS No. 1414661-46-3

4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole

Cat. No. B2520362
CAS RN: 1414661-46-3
M. Wt: 254.31
InChI Key: IJAOLTKSJPWGRO-UHFFFAOYSA-N
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Description

The compound "4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole" is a thiazole derivative, which is a class of heterocyclic compounds characterized by a 1,3-thiazole ring, a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse range of biological activities and applications in various fields, including corrosion inhibition, fluorescence, and pharmaceuticals.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of suitable precursors such as ketones, aldehydes, thiourea, and halides. For example, 2-Amino-4-(4'-hydroxyphenyl) thiazole can be prepared from the reaction between p-hydroxyacetophenone, thiourea, and iodine . Similarly, 2-amino-4-p-nitrophenyl thiazole is synthesized when 4-Nitroacetophenone reacts with thiourea and iodine, with pyridine as a catalyst . These methods suggest that the synthesis of "4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole" could involve similar starting materials and catalysts to introduce the pyridyl and hydroxyphenyl substituents onto the thiazole ring.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring and various substituents that influence the compound's properties. For instance, the title compound, C23H15F3N2O2S, features a thiazole ring with dihedral angles between the thiazole and the pyridine ring, as well as between the thiazole and other phenyl rings, which can affect its reactivity and interactions .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including ring-opening, nucleophilic substitution, and condensation reactions. For example, 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate that reacts with nucleophiles to form different products . Schiff base formation is another common reaction, as seen with 2-Amino-5-(p-hydroxyphenyl)-1,3,4-thiadiazole reacting with salicylaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing or donating groups can affect the compound's fluorescence properties, as seen in the study of 2-aryl-4-hydroxy-5-(2'-aminophenyl)-1,3-thiazoles, where the amino group lowers the fluorescence quantum yields . The introduction of a hydroxy group can enhance fluorescence quantum yields due to the formation of an intramolecular hydrogen bond . In terms of corrosion inhibition, the presence of a pyridyl group in thiazole derivatives can provide good inhibition for mild steel in acidic media, with adsorption following the Langmuir isotherm model .

Scientific Research Applications

Fluorescence Properties

4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole derivatives exhibit enhanced fluorescence properties due to the presence of hydroxyl groups which likely form intramolecular hydrogen bonds. This enhancement is further increased by the introduction of electron-withdrawing substituents, leading to high fluorescence quantum yields. These characteristics make them suitable for use in fluorescent sensors and studies related to light-emitting materials (Kammel et al., 2016).

Corrosion Inhibition

Thiazole-based pyridine derivatives have shown potential as corrosion inhibitors for mild steel in acidic conditions. Their inhibition efficiency is linked to their concentration and the presence of specific substituents that enhance their interaction with the metal surface, suggesting their utility in protecting metals from corrosion (Chaitra et al., 2016).

Sensing Applications

2-Pyridylthiazole derivatives have been developed as ratiometric fluorescent sensors for Fe(III), demonstrating the ability to undergo significant spectral shifts upon binding to Fe(III). This indicates their potential use in the detection and quantification of iron ions in various environmental and biological samples (Wang et al., 2016).

Synthesis of Ligands and Chromophores

Aryl-functionalized thiazolo[5,4-d]thiazole chromophores have been synthesized, showing that 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole can be a core structure for developing new ligands. These compounds exhibit properties suitable for photophysical studies, hinting at applications in materials science and organic electronics (Knighton et al., 2010).

Anticancer Activity

Studies have also highlighted the anticancer potential of compounds derived from 4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole, particularly against triple-negative breast cancer cells. Such compounds exhibit significant in vitro cytotoxicity, underscoring their potential as therapeutic agents for hard-to-treat cancers (Santos et al., 2014).

properties

IUPAC Name

2-(2-pyridin-4-yl-1,3-thiazol-4-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13-4-2-1-3-11(13)12-9-18-14(16-12)10-5-7-15-8-6-10/h1-9,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAOLTKSJPWGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Hydroxyphenyl)-2-(4-pyridyl)thiazole

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